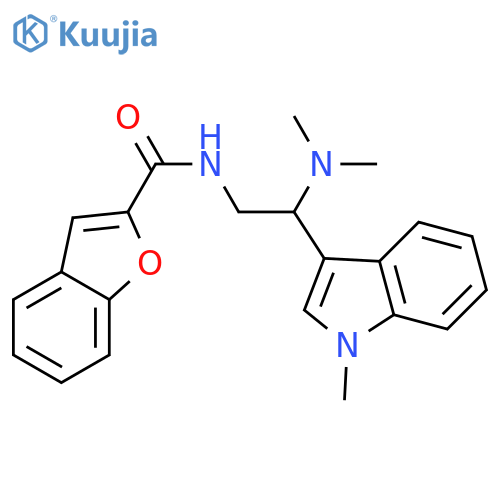

Cas no 1421584-75-9 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide)

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide

- N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-benzofuran-2-carboxamide

- AKOS024509629

- N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide

- N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

- VU0644094-1

- 1421584-75-9

- F5476-0547

-

- インチ: 1S/C22H23N3O2/c1-24(2)19(17-14-25(3)18-10-6-5-9-16(17)18)13-23-22(26)21-12-15-8-4-7-11-20(15)27-21/h4-12,14,19H,13H2,1-3H3,(H,23,26)

- InChIKey: IFRUZKKJWPPKRE-UHFFFAOYSA-N

- SMILES: O1C2=CC=CC=C2C=C1C(NCC(N(C)C)C1C2=C(N(C)C=1)C=CC=C2)=O

計算された属性

- 精确分子量: 361.17902698g/mol

- 同位素质量: 361.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 27

- 回転可能化学結合数: 5

- 複雑さ: 526

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.6

- トポロジー分子極性表面積: 50.4Ų

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5476-0547-2μmol |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-1mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-3mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-4mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-20μmol |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-2mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-10μmol |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-25mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-5mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0547-15mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |

1421584-75-9 | 15mg |

$89.0 | 2023-09-10 |

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamideに関する追加情報

N-2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-Yl)Ethyl-1-Benzofuran-2-Carboxamide: A Comprehensive Overview

The compound with CAS No 1421584-75-9, known as N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of benzofuran, a heterocyclic aromatic compound, and incorporates an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of these structural elements contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the antitumor activity of this compound, particularly in preclinical models of cancer. The indole group within the molecule is known to interact with various cellular targets, including receptors and enzymes involved in cell proliferation and apoptosis. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as a lead compound for anticancer drug development.

The benzofuran moiety in the structure plays a crucial role in modulating the compound's pharmacokinetic properties. Benzofuran derivatives are often associated with improved solubility and bioavailability, which are critical factors for drug efficacy. Furthermore, the dimethylamino group attached to the ethyl chain enhances the molecule's ability to penetrate cellular membranes, thereby increasing its intracellular concentration and therapeutic potential.

From a synthetic perspective, the construction of this compound involves a multi-step process that typically begins with the preparation of the indole derivative. The synthesis strategy often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to assemble the key structural elements. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and greater control over stereochemistry, making this compound more accessible for research purposes.

In terms of biological evaluation, this compound has been subjected to extensive in vitro and in vivo testing. Preclinical studies have revealed its ability to inhibit key enzymes involved in inflammation and oxidative stress, indicating its potential application in treating inflammatory diseases. Additionally, its effects on cellular signaling pathways, such as the MAPK/ERK pathway, have been investigated, providing insights into its mechanism of action.

One area of ongoing research focuses on optimizing the dimethylamino group within the molecule. By modifying this substituent or replacing it with alternative groups, scientists aim to enhance the compound's selectivity and reduce potential side effects. For example, replacing the dimethylamino group with other amine derivatives could lead to improved pharmacokinetic profiles while maintaining or enhancing its therapeutic efficacy.

The integration of computational chemistry techniques has also played a pivotal role in understanding this compound's behavior at molecular levels. Molecular docking studies have provided valuable information about how it interacts with target proteins, guiding further experimental designs. These computational approaches are particularly useful for predicting binding affinities and identifying potential off-target effects before conducting expensive laboratory experiments.

In conclusion, N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. As research continues to uncover its full potential, it is anticipated that this compound will contribute significantly to advancing treatments for various diseases.

1421584-75-9 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-benzofuran-2-carboxamide) Related Products

- 2168168-33-8(2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid)

- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)

- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)

- 136577-05-4(Ac-D-Ala-D-Lactic Acid)

- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)

- 1262010-25-2([1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-chloro-5'-fluoro-, 3'-methyl ester)

- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)

- 33665-90-6(acesulfame)

- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)

- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)